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Abstract

Carlinoside, a naturally occurring flavone C-glycoside, has garnered significant interest within
the scientific community due to its potential therapeutic properties, including its role as a
hepatoprotective agent. This technical guide provides a comprehensive overview of the
chemical structure and stereochemistry of Carlinoside. It includes a detailed presentation of its
structural features, quantitative physicochemical data, methodologies for its isolation and
structural elucidation, and an examination of its interaction with the Nrf2 signaling pathway.
This document is intended to serve as a core resource for researchers and professionals
engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Carlinoside is a C-glycosyl compound, specifically a derivative of the flavone luteolin. Its
structure is characterized by a luteolin aglycone C-glycosidically linked to two sugar moieties: a
3-D-glucopyranosyl group at position 6 and an a-L-arabinopyranosyl group at position 8.[1][2]
The systematic IUPAC name for Carlinoside is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-
trihydroxyoxan-2-yllchromen-4-one. The absolute configuration of the stereocenters in the
sugar moieties is critical for its biological activity and is precisely defined by this nomenclature.
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The chemical structure and stereochemistry are unambiguously represented by the following
identifiers:

Molecular Formula: C26H28015[3]

Molecular Weight: 580.49 g/mol

SMILES: C1--INVALID-LINK--C2=C3C(=C(C(=C20)[C@H]4--INVALID-LINK--
C0O)0)0)0)0)C(=0)C=C(03)C5=CC(=C(C=C5)0)0)0)0">C@@HO[3]

InChiKey: XBGYTZHKGMCEGE-VYUBKLCTSA-N[3]

Figure 1: Structural components of Carlinoside.

Quantitative Physicochemical Data

Precise quantitative data is paramount for the identification and characterization of
Carlinoside. The following tables summarize key spectroscopic and physical properties.

Table 1: Spectroscopic Data

Parameter Value Reference

Data not available in searched

1H NMR _
literature.
Data not available in searched
13C NMR )
literature.
Predicted [M+H]*: 581.15008
Mass Spectrometry [3]
m/z
Predicted [M+Na]*: 603.13202 3]
m/z
Predicted [M-H]~: 579.13552 3]

m/z

Table 2: Physical Properties
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Parameter Value Reference

Data not available in searched

Optical Rotation _
literature.

Note: The lack of publicly available, detailed NMR and specific rotation data highlights a gap in
the current literature for Carlinoside.

Experimental Protocols

The isolation, purification, and structural elucidation of Carlinoside are critical for obtaining
pure samples for research and development. The following sections outline the general

methodologies employed.

Isolation and Purification

Carlinoside is typically isolated from plant sources, such as Cajanus cajan (pigeon pea).[4] A
general workflow for its isolation and purification is presented below.
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Figure 2: General workflow for the isolation and purification of Carlinoside.

Detailed Methodologies:

o Extraction: The dried and powdered plant material is extracted with a polar solvent, typically
an aqueous alcohol solution (e.g., 80% ethanol), often using reflux for several hours to
ensure exhaustive extraction.[5]

o Concentration: The resulting extract is concentrated under reduced pressure to remove the
solvent.

o Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to
separate compounds based on their polarity. For a moderately polar compound like
Carlinoside, partitioning between water and a more polar organic solvent like n-butanol is
common.
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o Chromatographic Separation:

o High-Speed Counter-Current Chromatography (HSCCC): This technique is often used for
the initial fractionation of the crude extract, separating compounds based on their partition
coefficients between two immiscible liquid phases.[5]

o Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched
with Carlinoside from HSCCC are further purified using preparative HPLC, typically on a
reversed-phase column (e.g., C18) with a gradient elution of methanol or acetonitrile in
water.[4][5]

o Purity Assessment: The purity of the isolated Carlinoside is confirmed using analytical
HPLC, where it should appear as a single, sharp peak.[4]

Structural Elucidation

The definitive structure of the isolated Carlinoside is determined using a combination of
spectroscopic techniques.
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Figure 3: Workflow for the structural elucidation of Carlinoside.
Detailed Methodologies:

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass of the molecule, which in turn allows for the determination of its molecular

formula.[3]
e 1D Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Provides information about the number and chemical environment of the protons

in the molecule.

o 183C NMR and DEPT: Reveals the number and types of carbon atoms (CHs, CHz, CH, and

guaternary carbons).
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e 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

o COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish
spin systems within the molecule.[2]

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.[2]

o HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between
protons and carbons (typically 2-3 bonds), which is crucial for connecting different
fragments of the molecule and determining the points of glycosylation.[2]

By piecing together the information from these spectroscopic techniques, the complete
chemical structure and relative stereochemistry of Carlinoside can be unequivocally
determined.

Signaling Pathway Interaction: The Nrf2 Pathway

Carlinoside has been reported to exert a hepatoprotective effect by reducing hepatic bilirubin
accumulation through the stimulation of bilirubin-UGT activity via Nrf2 gene expression.[6] The
Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular
defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keapl (Kelch-like ECH-
associated protein 1), which facilitates its ubiquitination and subsequent proteasomal
degradation. Upon exposure to inducers, such as certain natural products, Keap1 is modified,
leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the
Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes,
including those encoding for phase Il detoxification enzymes and antioxidant proteins.

While the precise molecular interaction of Carlinoside with the Keap1-Nrf2 system is not fully
elucidated in the available literature, it is hypothesized that Carlinoside, like other phenolic
compounds, may interact with cysteine residues on Keap1l, leading to a conformational change
that disrupts the Keap1-Nrf2 interaction.
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Figure 4: Proposed mechanism of Carlinoside-induced Nrf2 signaling pathway activation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure,
stereochemistry, and known biological interactions of Carlinoside. While its fundamental
structure is well-established, there is a clear need for further research to fully characterize its
physicochemical properties, particularly comprehensive NMR data and its specific optical
rotation. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular
interactions of Carlinoside within the Nrf2 signaling pathway. The information presented herein
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serves as a foundational resource for scientists and researchers, aiming to facilitate further
investigation and potential development of Carlinoside as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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